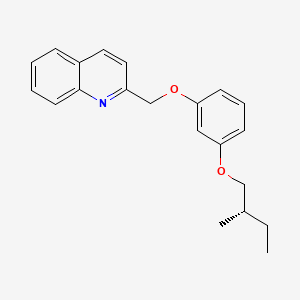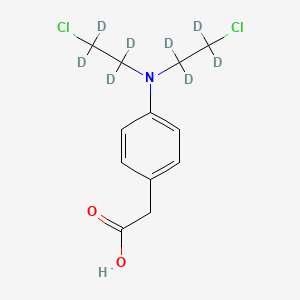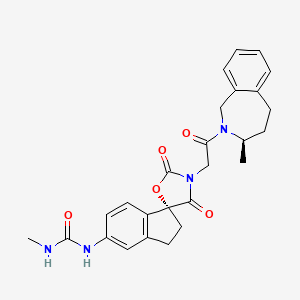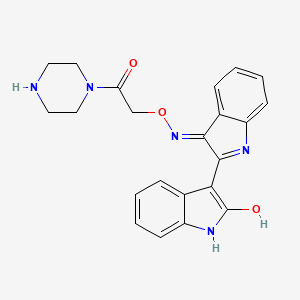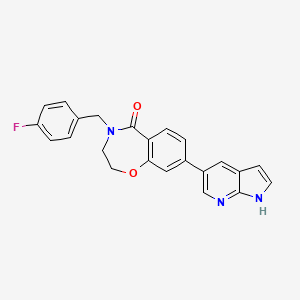
Tnik-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Traf2- and Nck-interacting protein kinase inhibitor 3 (Tnik-IN-3) is a highly potent and selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). It exhibits an IC50 value of 0.026 μM, demonstrating strong selectivity for TNIK. Additionally, this compound shows inhibitory activity against Flt4, Flt1, and DRAK1 . This compound is primarily used in research related to colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in research laboratories and specialized facilities that adhere to strict quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tnik-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .
Scientific Research Applications
Tnik-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various signaling pathways.
Biology: Investigated for its role in cell motility, proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for colorectal cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TNIK.
Mechanism of Action
Tnik-IN-3 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . The molecular targets and pathways involved include the Wnt/β-catenin signaling pathway, which is crucial for the regulation of cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Flt4 Inhibitors: Compounds that inhibit Flt4, such as Tnik-IN-3, are used in research related to cancer and other diseases.
Flt1 Inhibitors: Similar to this compound, Flt1 inhibitors are explored for their potential therapeutic applications.
DRAK1 Inhibitors: Compounds that inhibit DRAK1 are studied for their role in various biological processes.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a TNIK inhibitor. Its ability to inhibit multiple targets, including Flt4, Flt1, and DRAK1, makes it a valuable tool in scientific research. Additionally, its oral bioavailability and efficacy in preclinical models of colorectal cancer highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H18FN3O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C23H18FN3O2/c24-19-4-1-15(2-5-19)14-27-9-10-29-21-12-16(3-6-20(21)23(27)28)18-11-17-7-8-25-22(17)26-13-18/h1-8,11-13H,9-10,14H2,(H,25,26) |
InChI Key |
UVLOISNMRLZTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2)C3=CN=C4C(=C3)C=CN4)C(=O)N1CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


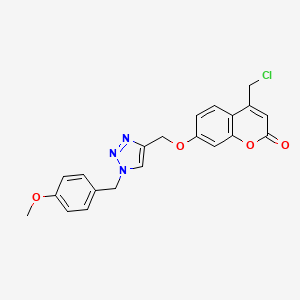
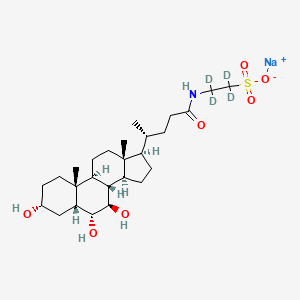
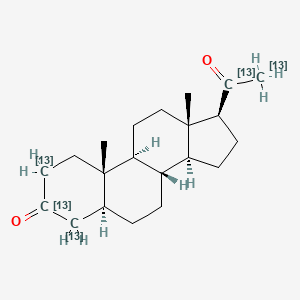
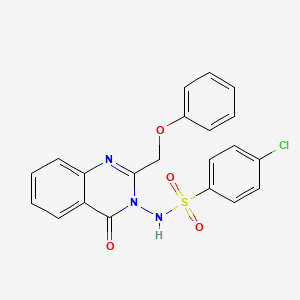
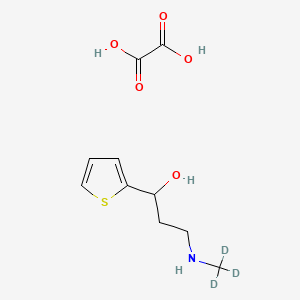

![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
